molecular formula C8H12N4OS B2723208 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine CAS No. 2097923-61-8

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine

Cat. No.: B2723208
CAS No.: 2097923-61-8
M. Wt: 212.27
InChI Key: SLSKKMMXLVTWLY-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine is a synthetic chemical hybrid incorporating two pharmaceutically significant scaffolds: the 1,2,3-triazole ring and the thiomorpholine-1,1-dioxide core. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry due to its metabolic stability, rigidity, and capacity for hydrogen bonding and dipole-dipole interactions, which facilitates strong binding to biological targets . This makes triazole-containing compounds a central focus in the development of novel therapeutic agents, with documented research into their potential as anticancer and anti-tubercular agents . The thiomorpholine component, particularly in its sulfone (1,1-dioxide) form, is a valuable polar saturated heterocycle used to fine-tune the physicochemical properties of a molecule, potentially improving solubility and pharmacokinetic profiles. While the precise mechanism of action for this specific compound requires further investigation, its designed structure suggests significant potential as a key intermediate or candidate for biological screening. Researchers can leverage this compound in hit-to-lead optimization campaigns, fragment-based drug discovery, and as a building block for constructing more complex molecules targeting various enzymes and receptors. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-methyltriazol-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSKKMMXLVTWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine typically involves the following steps:

Chemical Reactions Analysis

4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine has several scientific research applications:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in the development of antimicrobial, antifungal, and anticancer drugs[4][4].

  • Biological Studies: : The compound is used in biological studies to understand its interactions with enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic applications[4][4].

  • Chemical Biology: : In chemical biology, the compound is used as a tool to study biological processes and pathways. Its unique chemical properties make it a valuable probe for investigating cellular functions[4][4].

  • Industrial Applications: : The compound is also explored for its potential use in industrial applications, such as in the synthesis of advanced materials and as a catalyst in chemical reactions[4][4].

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on Thiomorpholine

4-(4-Nitrophenyl)thiomorpholine (Compound 1)
  • Structural Differences : The nitrophenyl group replaces the triazole-carbonyl substituent.
  • Physicochemical Properties :
    • Increased electron-withdrawing effects from the nitro group reduce basicity compared to the triazole-carbonyl derivative.
    • Higher lipophilicity (logP) due to the aromatic nitro group, but lower metabolic stability due to nitro reduction susceptibility .
  • Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .
  • Solid-State Structure : Forms centrosymmetric dimers via C–H···O hydrogen bonds, differing from morpholine analogues due to sulfur’s larger van der Waals radius .
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-Dioxide
  • Structural Differences : The sulfur is oxidized to a sulfone, and a propargyl group replaces the triazole-carbonyl.
  • Physicochemical Properties :
    • Sulfone oxidation increases polarity and reduces membrane permeability compared to the parent thiomorpholine.
    • Propargyl group enables click chemistry for bioconjugation, a feature absent in the target compound .
  • Synthesis : Oxidation of 4-(prop-2-yn-1-yl)thiomorpholine with 3-chloroperbenzoic acid .

Triazole-Containing Analogues

1-Benzyl-4-hydroxymethyl-1H-1,2,3-triazole
  • Structural Differences : Lacks the thiomorpholine ring but shares the 1,2,3-triazole core.
  • Physicochemical Properties: Solubility in organic solvents (e.g., acetone, chloroform) is temperature-dependent, with higher solubility at elevated temperatures.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • Structural Differences : Incorporates a thiazole ring and multiple fluorophenyl groups.
  • Solid-State Structure: Exhibits near-planar geometry with π–π stacking interactions, contrasting with the non-planar thiomorpholine scaffold in the target compound .

Pyrazole and Morpholine Analogues

3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine Dihydrochloride
  • Structural Differences : Pyrazole replaces the triazole, and the compound exists as a dihydrochloride salt.
  • Physicochemical Properties :
    • Salt formation improves aqueous solubility but reduces lipophilicity.
    • Pyrazole’s weaker hydrogen-bonding capacity compared to triazole may affect target binding .
Morpholine Analogues (e.g., 4-(4-Nitrophenyl)morpholine)
  • Structural Differences : Oxygen replaces sulfur in the morpholine ring.
  • Physicochemical Properties :
    • Lower logP due to oxygen’s higher electronegativity and reduced lipophilicity.
    • Morpholine derivatives often exhibit faster metabolic clearance than thiomorpholine counterparts .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Aqueous Solubility Key Functional Groups
Target Compound 253.31 g/mol 1.8 Moderate Thiomorpholine, Triazole
4-(4-Nitrophenyl)thiomorpholine 254.33 g/mol 2.2 Low Thiomorpholine, Nitrophenyl
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide 204.29 g/mol 0.9 High Sulfone, Propargyl
1-Benzyl-4-hydroxymethyl-1H-1,2,3-triazole 203.23 g/mol 1.5 High (in DCM) Triazole, Hydroxymethyl

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